molecular formula C19H28N4O4 B585276 (S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid CAS No. 402958-96-7

(S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid

Cat. No.: B585276
CAS No.: 402958-96-7
M. Wt: 376.457
InChI Key: BZUKJNKTPCZNPM-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid” is a chemical compound with the molecular formula C19H28N4O4 . It has a molecular weight of 376.45 . The IUPAC name for this compound is (2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H28N4O4/c1-19(2,3)15(18(26)27)23-17(25)14(12-7-5-4-6-8-12)22-16(24)13-11-20-9-10-21-13/h9-12,14-15H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t14-,15-/m1/s1 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

Pyrazine Derivatives in Drug Synthesis

Pyrazine derivatives, including the core structure of the compound , are crucial in medicinal chemistry due to their wide-ranging biological activities. These derivatives are recognized for their antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. Notably, pyrazine and its derivatives are employed as key synthons in organic synthesis, contributing to the development of biologically active compounds. The versatility of pyrazine derivatives facilitates the synthesis of complex molecules for potential therapeutic applications (Dar & Shamsuzzaman, 2015; Ferreira & Kaiser, 2012).

Synthesis of Polyfunctional Heteroaromatics

The compound's synthesis is part of broader efforts to create polyfunctional heteroaromatics, compounds essential for novel functionalized materials and drugs. Research in this area has led to new methods and unexpected discoveries in the synthesis of heteroaromatic compounds, demonstrating the complexity and potential for innovation in drug development (Moustafa et al., 2017).

Heterocyclic N-Oxide Derivatives

Heterocyclic N-oxide derivatives, related structurally and functionally to the compound , play a significant role in organic synthesis, catalysis, and drug development. These derivatives are integral to designing metal complexes, catalysts, and medicinal applications, highlighting the compound's potential in creating biologically active molecules with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Biomedical Applications

Levulinic Acid in Drug Synthesis

Although not directly related to the specific compound, the use of levulinic acid (a key building block from biomass) in drug synthesis provides context for the importance of similar compounds in medicine. Levulinic acid and its derivatives are used to synthesize various drugs, demonstrating the role of such compounds in reducing drug synthesis costs and simplifying processes, potentially applicable to the synthesis pathways involving the compound (Zhang et al., 2021).

Safety and Hazards

The compound has several precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-19(2,3)15(18(26)27)23-17(25)14(12-7-5-4-6-8-12)22-16(24)13-11-20-9-10-21-13/h9-12,14-15H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUKJNKTPCZNPM-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)[C@H](C1CCCCC1)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678628
Record name N-{(2S)-2-Cyclohexyl-2-[(pyrazine-2-carbonyl)amino]acetyl}-3-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402958-96-7
Record name N-{(2S)-2-Cyclohexyl-2-[(pyrazine-2-carbonyl)amino]acetyl}-3-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: What is the significance of (2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine in the synthesis of Telaprevir?

A1: (2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine serves as a crucial intermediate in the synthesis of Telaprevir, an antiviral drug used to treat Hepatitis C. The synthesis method described in the research paper [] highlights the use of this compound in a condensation reaction with (S)-3-amino-N-cyclopropyl-2-oxohexanamide salt to yield Telaprevir. This method offers advantages such as mild reaction conditions, short reaction times, and high yields, contributing to a more efficient and cost-effective production of Telaprevir.

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